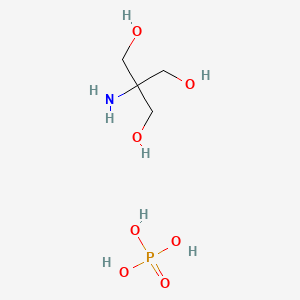![molecular formula C21H31FN4OS B1229764 1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)
1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone is a member of piperazines.
Scientific Research Applications
Neuroleptic Activity
- A study by Sato et al. (1978) synthesized a series of compounds similar to the specified chemical and evaluated their neuroleptic activities. The results showed that several compounds had neuroleptic activities comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Hypocholesterolemic Activity
- Research conducted by Cascio et al. (1985) involved the synthesis of similar compounds and their preliminary testing for hypolipemic activity. This study found plasma cholesterol-lowering activity in certain compounds, suggesting potential for hypocholesterolemic applications (Cascio et al., 1985).
Structural Analysis
- A 2009 study by Deniz and Ibiş focused on the crystal structure of a closely related compound. Their findings provide valuable insights into the molecular arrangement and potential interactions of similar chemicals (Deniz & Ibiş, 2009).
Antipsychotic Agent Metabolism
- Mutlib et al. (1996) investigated the metabolism of an atypical antipsychotic agent structurally related to the specified chemical. Their research offers insights into how similar compounds might be metabolized in biological systems (Mutlib et al., 1996).
Dopamine and Serotonin Antagonists
- A study by Perregaard et al. (1992) synthesized a series of compounds, including 1-(4-fluorophenyl)-1H-indoles substituted with piperazinyl, and found potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds show potential as noncataleptogenic, centrally acting antagonists (Perregaard et al., 1992).
Imaging Dopamine Receptors
- Eskola et al. (2002) synthesized a compound to image dopamine D4 receptors, using a process involving electrophilic fluorination. This could be relevant for imaging studies using similar fluorophenyl piperazine derivatives (Eskola et al., 2002).
Antibacterial Activity
- A study by Matsumoto et al. (1984) explored the antibacterial activity of compounds including 1-piperazinyl groups, demonstrating potential applications in developing new antibacterial agents (Matsumoto et al., 1984).
properties
Molecular Formula |
C21H31FN4OS |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butan-1-one |
InChI |
InChI=1S/C21H31FN4OS/c1-16-15-21(2,3)23-20(28)26(16)10-6-9-19(27)25-13-11-24(12-14-25)18-8-5-4-7-17(18)22/h4-5,7-8,16H,6,9-15H2,1-3H3,(H,23,28) |
InChI Key |
FHPMCQOMXCVOKG-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(=S)N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3F)(C)C |
Canonical SMILES |
CC1CC(NC(=S)N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3F)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)
![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)

![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)
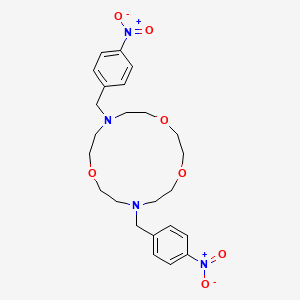
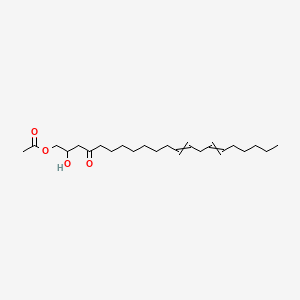
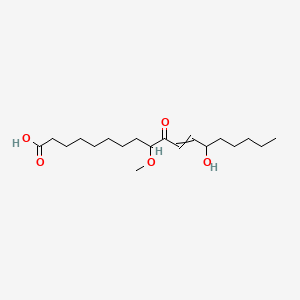

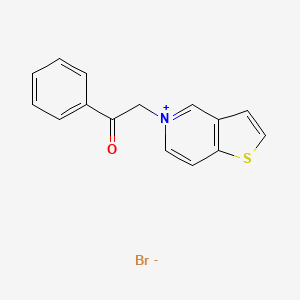
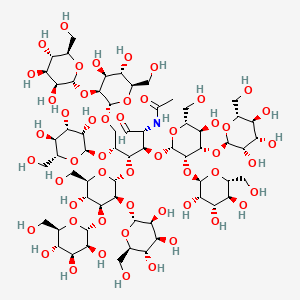

![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)
